CYP2A6 Inhibitory Potency: 4-Methoxybenzofuran Versus Methoxalen and Menthofuran
In a comparative study of CYP2A6 inhibitory activity, 4-methoxybenzofuran demonstrated an IC50 value of 2.20 μM. While less potent than the clinical compound methoxalen (IC50 = 0.47 μM), 4-methoxybenzofuran exhibited comparable activity to menthofuran (IC50 = 1.27 μM) and, critically, displayed more selective inhibitory effects than both reference compounds [1]. This selective inhibition profile positions 4-methoxybenzofuran as a valuable lead scaffold distinct from the broader activity profiles of methoxalen and menthofuran [1].
| Evidence Dimension | CYP2A6 enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.20 μM |
| Comparator Or Baseline | Methoxalen: IC50 = 0.47 μM; Menthofuran: IC50 = 1.27 μM |
| Quantified Difference | 4-Methoxybenzofuran is 4.7-fold less potent than methoxalen and 1.7-fold less potent than menthofuran |
| Conditions | Human microsomal CYP2A6 enzyme inhibition assay |
Why This Matters
This direct comparative data enables researchers to select 4-methoxybenzofuran specifically when a less potent but more selective CYP2A6 inhibitory scaffold is required for lead optimization, rather than the more promiscuous inhibition profiles of methoxalen or menthofuran.
- [1] Yamaguchi Y, Akimoto I, Motegi K, et al. Synthetic Models Related to Methoxalen and Menthofuran–Cytochrome P450 (CYP) 2A6 Interactions. Benzofuran and Coumarin Derivatives as Potent and Selective Inhibitors of CYP2A6. Chem Pharm Bull. 2013;61(10):997-1001. View Source
